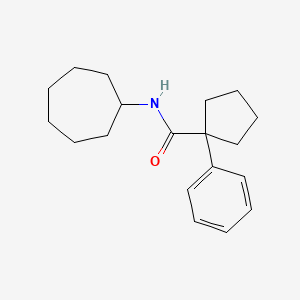
4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a compound of great interest in the field of synthetic organic chemistry. It is a member of the quinoxalinone family, a group of compounds with a wide range of biological activities. This compound has been studied for its potential use in a variety of applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent.
Applications De Recherche Scientifique
4-Benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been studied for its potential use in a variety of scientific research applications. It has been studied as an anti-inflammatory agent, with potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its anti-cancer properties, with potential use in treating various types of cancer. Additionally, it has been studied for its anti-viral properties, with potential use in treating viral infections such as HIV.
Mécanisme D'action
The exact mechanism of action of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is not yet known. However, it is believed that the compound functions as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, it is believed to inhibit the activity of certain cancer-causing enzymes, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone have been studied in a variety of experimental models. In animal models, the compound has been shown to reduce inflammation, inhibit tumor growth, and reduce viral replication. Additionally, it has been shown to reduce oxidative stress and increase levels of certain anti-inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. The main limitation of this compound is that it is a relatively new compound, and therefore there is limited information available regarding its effects and potential side effects.
Orientations Futures
There are a number of potential future directions for 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone. One potential direction is to further study its anti-inflammatory and anti-cancer properties, with a focus on developing more effective treatments for inflammatory diseases and cancer. Additionally, further research could be conducted to determine the exact mechanism of action of the compound and to identify potential side effects or toxicity. Finally, further research could be conducted to explore the potential use of this compound in other applications, such as as an anti-viral agent or as an antioxidant.
Méthodes De Synthèse
The synthesis of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been studied extensively. The most common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 4-hydroxy-3-methylquinoxaline in the presence of a base such as sodium ethoxide. This reaction produces the desired compound in good yields. Other methods of synthesis have also been reported, such as the reaction of 2-chloro-6-fluorobenzyl bromide with 4-hydroxy-3-methylquinoxaline in the presence of a base or the reaction of 2-chloro-6-fluorobenzyl bromide with 4-benzoyl-3-methylquinoxaline in the presence of a base.
Propriétés
IUPAC Name |
4-benzoyl-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O2/c1-15-22(28)26(14-17-18(24)10-7-11-19(17)25)20-12-5-6-13-21(20)27(15)23(29)16-8-3-2-4-9-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHLZDLWHOZTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2898591.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2898597.png)
![4-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2898598.png)

![benzo[d]thiazol-2-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2898602.png)






![N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2898611.png)